2-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide
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Overview
Description
2-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group and a complex side chain containing a thiophene ring and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki–Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Formation of the Benzamide Core: The benzamide core is formed by reacting a suitable benzoyl chloride with an amine.
Final Coupling: The final step involves coupling the tetrahydropyran-thiophene moiety with the benzamide core under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated benzamide.
Substitution: Amino or thiol-substituted benzamides.
Scientific Research Applications
2-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The tetrahydropyran and thiophene rings may play a crucial role in stabilizing these interactions through hydrophobic and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide .
- 2-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide .
Uniqueness
2-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide is unique due to the specific positioning of the thiophene ring, which may confer distinct electronic and steric properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for further research.
Properties
IUPAC Name |
2-chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-15-4-2-1-3-14(15)16(20)19-12-17(6-8-21-9-7-17)13-5-10-22-11-13/h1-5,10-11H,6-9,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJJSSWHLGBPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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